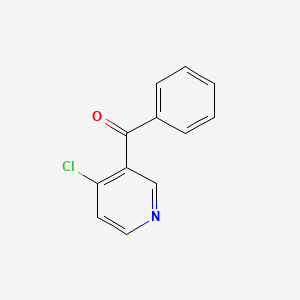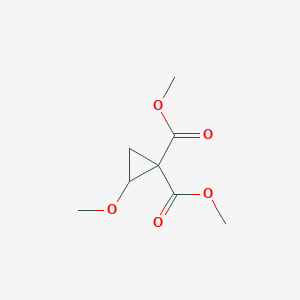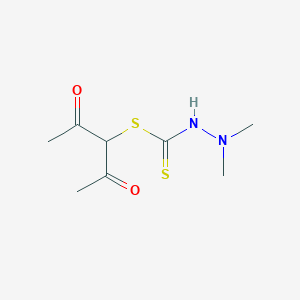![molecular formula C15H13NO2S B14332237 2-[(Benzenesulfonyl)methyl]-1H-indole CAS No. 107081-91-4](/img/structure/B14332237.png)
2-[(Benzenesulfonyl)methyl]-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Benzenesulfonyl)methyl]-1H-indole is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The presence of the benzenesulfonyl group in this compound enhances its chemical reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Benzenesulfonyl)methyl]-1H-indole can be achieved through several methods. One common approach involves the sulfonylation of indole derivatives. For instance, the reaction of indole with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine can yield the desired product . Another method involves the use of benzenesulfonyl hydrazides as sulfonylating agents in the presence of oxidants like hydrogen peroxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale sulfonylation reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of solvents, temperature, and reaction time are critical factors in scaling up the production .
Análisis De Reacciones Químicas
Types of Reactions
2-[(Benzenesulfonyl)methyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids, sulfonyl chlorides.
Reduction: Sulfides, thiols.
Substitution: Various substituted indole derivatives.
Aplicaciones Científicas De Investigación
2-[(Benzenesulfonyl)methyl]-1H-indole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and polymers .
Mecanismo De Acción
The mechanism of action of 2-[(Benzenesulfonyl)methyl]-1H-indole involves its interaction with specific molecular targets. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The indole moiety can interact with various receptors and enzymes, modulating their function. These interactions can lead to the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Sulfonylindoles: These compounds have similar sulfonyl groups attached to the indole ring and exhibit comparable reactivity and biological activity.
Benzenesulfonyl derivatives: Compounds with benzenesulfonyl groups attached to different aromatic systems.
Uniqueness
2-[(Benzenesulfonyl)methyl]-1H-indole is unique due to the specific positioning of the benzenesulfonyl group on the indole ring. This positioning can influence the compound’s reactivity and interaction with biological targets, making it distinct from other sulfonylindoles and benzenesulfonyl derivatives .
Propiedades
Número CAS |
107081-91-4 |
|---|---|
Fórmula molecular |
C15H13NO2S |
Peso molecular |
271.3 g/mol |
Nombre IUPAC |
2-(benzenesulfonylmethyl)-1H-indole |
InChI |
InChI=1S/C15H13NO2S/c17-19(18,14-7-2-1-3-8-14)11-13-10-12-6-4-5-9-15(12)16-13/h1-10,16H,11H2 |
Clave InChI |
CTADAZUGTLWMSQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)CC2=CC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{Ethane-1,2-diylbis[oxy(3-methoxy-4,1-phenylene)]}dimethanol](/img/structure/B14332169.png)


![1-[(Prop-1-yn-1-yl)sulfanyl]propadiene](/img/structure/B14332182.png)

![2,2'-[1,3-Phenylenebis(oxy)]bis(N,N-dicyclohexylacetamide)](/img/structure/B14332202.png)

![2,5-diphenyl-1H-pyrazolo[1,5-c]pyrimidine-7-thione](/img/structure/B14332215.png)





